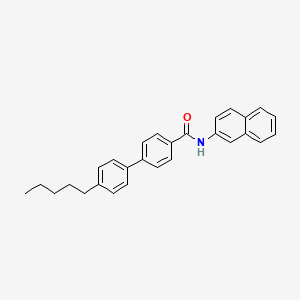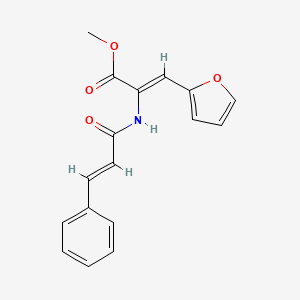![molecular formula C14H15N3O3 B5136457 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMABN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer, antiviral, and antibacterial activities. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In catalysis, this compound has been used as a catalyst for various organic reactions.
作用机制
The mechanism of action of 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, this compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In materials science, this compound has been found to exhibit fluorescence in the presence of metal ions, making it a useful tool for metal ion detection. In catalysis, this compound has been found to be an effective catalyst for various organic reactions.
实验室实验的优点和局限性
One of the main advantages of 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility, as it can be used in a variety of applications. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, one limitation of this compound is its potential toxicity, as it has been found to be cytotoxic in some studies. Additionally, this compound may not be suitable for certain applications due to its specific chemical properties.
未来方向
There are many potential future directions for 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione research. One area of interest is the development of this compound-based anticancer drugs, as it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is the development of this compound-based fluorescent probes for the detection of metal ions, as it has shown high sensitivity and selectivity in previous studies. Additionally, further research could be done to explore the potential use of this compound in catalysis and other applications.
合成方法
5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of piperidine. Both methods result in the formation of this compound as a yellow crystalline solid.
属性
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(2)10-6-4-9(5-7-10)8-11-12(18)15-14(20)17(3)13(11)19/h4-8H,1-3H3,(H,15,18,20)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUZHTMFTUBOPD-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94159-46-3 |
Source


|
| Record name | 5-((4-(Dimethylamino)phenyl)methylene)-1-methylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)
![1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)

![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)
![(3,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B5136429.png)
![5-(2,5-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5136436.png)
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)


![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

